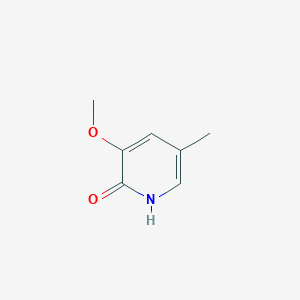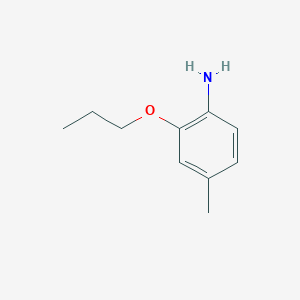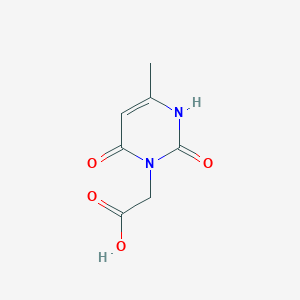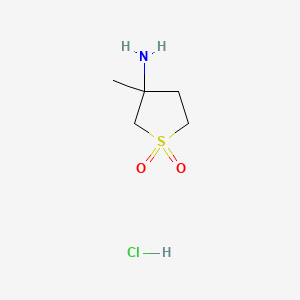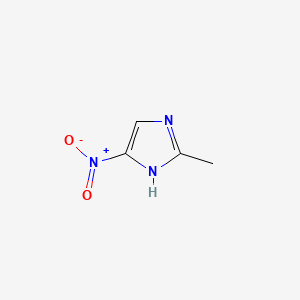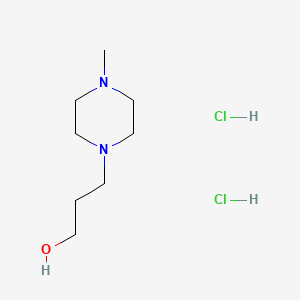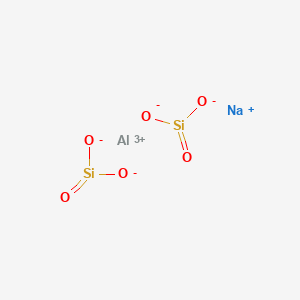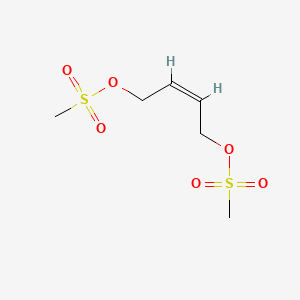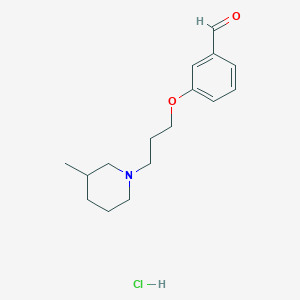
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
説明
“3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 1052523-95-1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C16 H23 N O2 . Cl H . The InChI code for this compound is 1S/C16H23NO2.ClH/c1-14-5-3-8-17 (12-14)9-4-10-19-16-7-2-6-15 (11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 297.82 .科学的研究の応用
Enzymatic Degradation of Organic Pollutants
Research has shown that enzymatic approaches using redox mediators can effectively degrade various organic pollutants in wastewater. This process involves enzymes such as laccases and peroxidases, which, in the presence of redox mediators, can transform recalcitrant compounds found in industrial effluents, enhancing the efficiency and range of substrate degradation (Husain & Husain, 2007).
Flavor Compounds in Foods
Branched aldehydes, derived from amino acids, play a crucial role in the flavor profile of both fermented and non-fermented food products. The production and breakdown pathways of these compounds, including their influence on food flavor, have been extensively reviewed, emphasizing the importance of understanding these pathways for controlling desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).
Polymerization of Higher Aldehydes
The polymerization of substituted aldehydes, including those with higher aliphatic and branched hydrocarbon chains, has potential practical applications due to the properties of the resulting polymers. This review discusses the preparation, characterization, and potential applications of polymers derived from aldehydes, indicating a future for these materials in various industries (Kubisa, Neeld, Starr, & Vogl, 1980).
Advanced Oxidation Processes for Acetaminophen Degradation
Advanced Oxidation Processes (AOPs) have been used to treat acetaminophen in aqueous mediums, highlighting the generation of by-products, their biotoxicity, and proposed degradation pathways. This review suggests AOPs' significant role in enhancing the degradation of acetaminophen, a common pharmaceutical compound, thereby contributing to environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
特性
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOUATCBJEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
